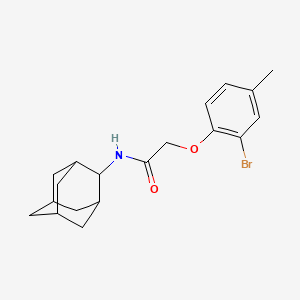![molecular formula C12H9N3O4 B6010678 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of pyrazinecarboxylic acids and has a molecular weight of 308.27 g/mol.
作用机制
The mechanism of action of 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been found to suppress the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and the protection against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation, and the protection against oxidative stress-induced damage. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.
未来方向
There are several future directions for 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel molecular targets and signaling pathways. Furthermore, the potential combination of this compound with other chemotherapeutic agents or targeted therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound has significant potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成方法
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid can be synthesized through a multistep process involving the reaction of 4-hydroxybenzene-1,3-diamine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage.
属性
IUPAC Name |
3-[(4-hydroxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(18)19)14-6-5-13-9/h1-6,16H,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRSIXQQWMQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6010596.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
![4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6010617.png)
![3-methyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6010627.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010633.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B6010641.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)

![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6010656.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)

![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
